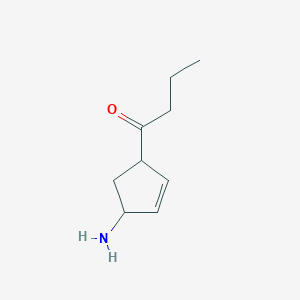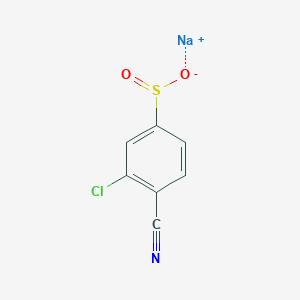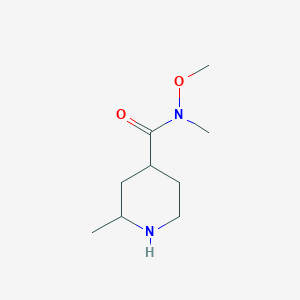
5-Amino-3-methyl-6-sulfamoylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-methyl-6-sulfamoylheptanoic acid is a compound with the molecular formula C8H18N2O4S and a molecular weight of 238.30 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves multiple steps, typically starting with the preparation of the heptanoic acid backbone, followed by the introduction of the amino and sulfamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-methyl-6-sulfamoylheptanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Amino-3-methyl-6-sulfamoylheptanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-3-methyl-6-sulfamoylheptanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: A similar compound used in the synthesis of α/β-mixed peptides.
Aminolevulinic acid: A compound used in photodynamic therapy and as a precursor in heme synthesis.
Uniqueness
5-Amino-3-methyl-6-sulfamoylheptanoic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its combination of amino and sulfamoyl groups makes it particularly versatile for various applications in research and industry.
Properties
Molecular Formula |
C8H18N2O4S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
5-amino-3-methyl-6-sulfamoylheptanoic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-5(4-8(11)12)3-7(9)6(2)15(10,13)14/h5-7H,3-4,9H2,1-2H3,(H,11,12)(H2,10,13,14) |
InChI Key |
GSRQJEUVGYVDIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C(C)S(=O)(=O)N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(Dimethylamino)azetidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13167447.png)
![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B13167450.png)
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]propan-1-ol](/img/structure/B13167453.png)
![1-[1-(Aminomethyl)cyclobutyl]propan-1-one](/img/structure/B13167465.png)

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)

![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)




